molecular formula C64H96N10O16S3 B14813230 ethyl 4-[(2S)-3-[3-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate;sulfuric acid

ethyl 4-[(2S)-3-[3-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate;sulfuric acid

Cat. No.: B14813230
M. Wt: 1357.7 g/mol
InChI Key: ZIHMVQOLRLZXAW-XJIDUHSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(2S)-3-[3-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate;sulfuric acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features multiple functional groups, including a piperazine ring, a sulfonylamino group, and a hydroxyhydrazinylidene moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(2S)-3-[3-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate typically involves multi-step organic reactions. The process may include:

    Formation of the Piperazine Ring: Starting from simple amines, the piperazine ring can be synthesized through cyclization reactions.

    Introduction of the Sulfonylamino Group: This step involves sulfonylation reactions using sulfonyl chlorides and appropriate amines.

    Attachment of the Hydroxyhydrazinylidene Moiety: This can be achieved through hydrazone formation reactions involving hydrazine derivatives and aldehydes or ketones.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.

    Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2S)-3-[3-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of hydrazone moieties to amines using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic ring or piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation Products: Aldehydes, ketones.

    Reduction Products: Amines.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for drug development targeting specific enzymes or receptors.

    Pharmaceuticals: As an active pharmaceutical ingredient (API) in formulations for treating various diseases.

    Chemical Research: As a reagent or intermediate in organic synthesis and chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(2S)-3-[3-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate
  • Ethyl 4-[(2S)-3-[3-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate

Uniqueness

This compound’s uniqueness lies in its combination of functional groups, which confer specific chemical properties and potential biological activities. The presence of the hydroxyhydrazinylidene moiety, sulfonylamino group, and piperazine ring distinguishes it from other similar compounds.

Properties

Molecular Formula

C64H96N10O16S3

Molecular Weight

1357.7 g/mol

IUPAC Name

ethyl 4-[(2S)-3-[3-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate;sulfuric acid

InChI

InChI=1S/2C32H47N5O6S.H2O4S/c2*1-8-43-32(39)37-14-12-36(13-15-37)31(38)29(17-24-10-9-11-25(16-24)20-33-35-40)34-44(41,42)30-27(22(4)5)18-26(21(2)3)19-28(30)23(6)7;1-5(2,3)4/h2*9-11,16,18-23,29,34-35,40H,8,12-15,17H2,1-7H3;(H2,1,2,3,4)/b2*33-20+;/t2*29-;/m00./s1

InChI Key

ZIHMVQOLRLZXAW-XJIDUHSRSA-N

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C(=O)[C@@H](NS(=O)(=O)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)CC3=CC(=CC=C3)/C=N/NO.CCOC(=O)N1CCN(CC1)C(=O)[C@@H](NS(=O)(=O)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)CC3=CC(=CC=C3)/C=N/NO.OS(=O)(=O)O

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C=NNO)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C.CCOC(=O)N1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C=NNO)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C.OS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.